7-Chloro-8-methyl-3-propylquinolin-2-amine
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Overview
Description
7-Chloro-8-methyl-3-propylquinolin-2-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-3-propylquinolin-2-amine, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base.
Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-8-methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 7-Chloro-8-methyl-3-propylquinolin-2-amine stands out due to its unique combination of substituents, which confer specific biological activities and make it a valuable compound for drug development and research .
Properties
CAS No. |
948294-17-5 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-8-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
MKOQJDUATDHKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N |
Origin of Product |
United States |
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